molecular formula C13H19NO2 B13276823 4-[(2-Methoxyphenyl)methoxy]piperidine

4-[(2-Methoxyphenyl)methoxy]piperidine

Cat. No.: B13276823
M. Wt: 221.29 g/mol
InChI Key: FTYCCQKEFAMLOF-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)methoxy]piperidine is a chemical compound with the molecular formula C13H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methoxy]piperidine typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products may include various piperidine derivatives.

    Substitution: Products depend on the nucleophile used but can include a wide range of substituted piperidines.

Scientific Research Applications

4-[(2-Methoxyphenyl)methoxy]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methoxy]piperidine involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring can also participate in binding interactions, contributing to the compound’s overall biological effects. Specific pathways and targets depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)piperidine: Similar structure but lacks the methoxy linkage.

    4-(4-Methoxyphenyl)piperidine: Similar structure with a methoxy group at a different position.

    para-Methoxyphenylpiperazine: A piperazine derivative with a methoxyphenyl group.

Uniqueness

4-[(2-Methoxyphenyl)methoxy]piperidine is unique due to the presence of both a methoxyphenyl group and a methoxy linkage, which can influence its chemical reactivity and biological activity. This combination of structural features can result in distinct interactions with molecular targets and unique applications in research and industry .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methoxy]piperidine

InChI

InChI=1S/C13H19NO2/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3

InChI Key

FTYCCQKEFAMLOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2CCNCC2

Origin of Product

United States

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